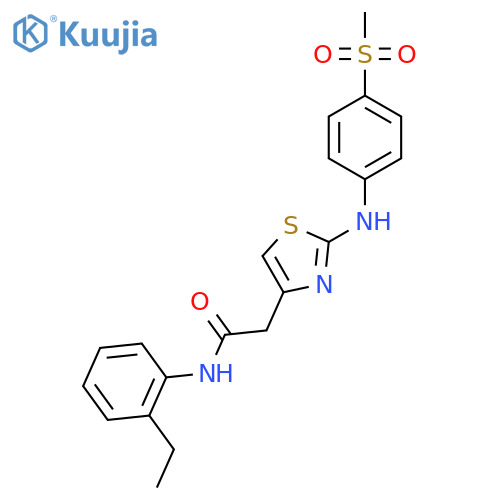Cas no 1203172-65-9 (N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide)

N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide
- N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
- N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
- F5382-1082
- N-(2-ethylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
- AKOS024508305
- 1203172-65-9
- VU0643058-1
-
- インチ: 1S/C20H21N3O3S2/c1-3-14-6-4-5-7-18(14)23-19(24)12-16-13-27-20(22-16)21-15-8-10-17(11-9-15)28(2,25)26/h4-11,13H,3,12H2,1-2H3,(H,21,22)(H,23,24)
- InChIKey: KTFAFJWWHXVGOB-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(=CC=1)NC1=NC(=CS1)CC(NC1C=CC=CC=1CC)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 415.10243389g/mol
- どういたいしつりょう: 415.10243389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5382-1082-2mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-1mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-25mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-15mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-20mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-50mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-5μmol |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-10μmol |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-5mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5382-1082-40mg |
N-(2-ethylphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide |
1203172-65-9 | 40mg |
$140.0 | 2023-09-10 |
N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamideに関する追加情報
Comprehensive Overview of N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 1203172-65-9)
N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide, with the CAS number 1203172-65-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of both methanesulfonylphenyl and ethylphenyl groups in its structure makes it a promising candidate for various therapeutic applications, particularly in the field of kinase inhibition and anti-inflammatory research.
In recent years, the scientific community has shown growing interest in thiazole-based compounds due to their potential in targeting disease-related pathways. The unique structure of N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide allows it to interact with specific enzymatic targets, making it a subject of study for conditions such as autoimmune disorders and chronic inflammation. Researchers are particularly intrigued by its selective binding affinity, which could lead to the development of more effective and safer drugs.
The synthesis of CAS 1203172-65-9 involves a multi-step process that includes the formation of the thiazole core followed by the introduction of the acetamide and methanesulfonylphenyl moieties. This compound's molecular weight and solubility properties have been carefully characterized, ensuring its suitability for further in vitro and in vivo studies. Its stability under physiological conditions is another key factor driving its research potential.
From a drug discovery perspective, N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide is often compared to other small-molecule inhibitors due to its low toxicity profile and high bioavailability. These attributes make it a viable candidate for preclinical trials, especially in the context of personalized medicine. The compound's ability to modulate cell signaling pathways has also sparked interest in its potential applications for cancer therapy and neurodegenerative diseases.
In the era of AI-driven drug design, compounds like CAS 1203172-65-9 are being analyzed using advanced computational models to predict their interaction networks and binding modes. This approach not only accelerates the drug development timeline but also reduces costs associated with high-throughput screening. The integration of machine learning algorithms has further enhanced the understanding of this compound's pharmacokinetic properties.
Another area of interest is the compound's potential role in addressing antibiotic resistance. Given the rising global concern over multi-drug resistant bacteria, researchers are exploring the antimicrobial properties of thiazole derivatives, including N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide. Preliminary studies suggest that its mechanism of action may differ from traditional antibiotics, offering a new avenue for infectious disease treatment.
For those interested in the chemical properties of CAS 1203172-65-9, it is worth noting that the compound exhibits moderate lipophilicity, which is advantageous for cell membrane penetration. Its crystalline structure has been elucidated using X-ray diffraction, providing valuable insights into its molecular conformation. These details are critical for optimizing its formulation and delivery systems in future therapeutic applications.
In summary, N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide represents a fascinating example of how structural modifications can enhance a compound's biological activity. Its CAS number 1203172-65-9 serves as a unique identifier for researchers delving into its mechanistic studies and therapeutic potential. As the scientific community continues to uncover its full range of applications, this compound is poised to play a pivotal role in advancing modern medicine.
1203172-65-9 (N-(2-ethylphenyl)-2-{2-(4-methanesulfonylphenyl)amino-1,3-thiazol-4-yl}acetamide) 関連製品
- 675188-64-4(5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)
- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)
- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)
- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)
- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)




